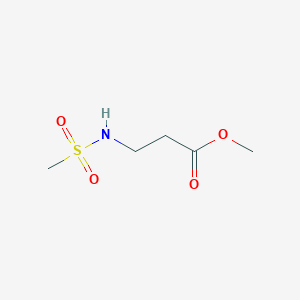

Methyl N-(methylsulfonyl)-beta-alaninate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(methylsulfonyl)-beta-alaninate (MMSB) is an organosulfur compound that has been used in various scientific research applications. It is a colorless, crystalline solid that has a wide range of uses in laboratory experiments. MMSB has a strong odor, and it can be toxic in high concentrations. It is important to note that MMSB should not be used for medical purposes, as it has not been approved for human use.

Aplicaciones Científicas De Investigación

Photodynamic Therapy (PDT) Applications

- Phenazines : Phenazines, including derivatives of Methyl N-(methylsulfonyl)-beta-alaninate , have been investigated as effective photosensitizers for PDT . These compounds can be incorporated into carrier systems like micellar copolymers (e.g., Pluronic® micelles) to enhance their cellular uptake and monomeric form for PDT applications.

Antimicrobial Photodynamic Therapy (aPDT)

Beyond cancer treatment, Methyl N-(methylsulfonyl)-beta-alaninate has potential in antimicrobial PDT (aPDT). Here’s how it applies:

- Microbial Control : aPDT targets a broad spectrum of microorganisms (viruses, bacteria, protozoa, and fungi) without reported microbial resistance . The compound’s photodynamic action disrupts microbial membranes and cellular structures.

Quinoline N-Oxides and Synthetic Routes

While not directly related to Methyl N-(methylsulfonyl)-beta-alaninate , quinoline N-oxides are interesting substrates. Their N-oxide moiety acts as a directing group, allowing region-selective C-H functionalization .

Indole Derivatives and Pharmacological Activity

Although not specific to this compound, indole derivatives are worth mentioning. For instance, indole-3-acetic acid (a derivative) serves as a plant hormone produced during tryptophan degradation in higher plants . Its diverse biological and clinical applications make it an intriguing area of research.

Propiedades

IUPAC Name |

methyl 3-(methanesulfonamido)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-10-5(7)3-4-6-11(2,8)9/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLGHDDZXPYSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)

![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)

![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)